molecular formula C9H18N2O B2539763 4-(3-Methyl-3-pyrrolidinyl)morpholine CAS No. 1699155-88-8

4-(3-Methyl-3-pyrrolidinyl)morpholine

Cat. No.: B2539763
CAS No.: 1699155-88-8
M. Wt: 170.256
InChI Key: YGGJRODJLMWJBQ-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-pyrrolidinyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3-pyrrolidinyl)morpholine typically involves the construction of the morpholine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of morpholine with 3-methylpyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-3-pyrrolidinyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-Methyl-3-pyrrolidinyl)morpholine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-pyrrolidinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.

    Pyrrolidine: Another related compound that features the pyrrolidine ring but lacks the morpholine ring.

    N-Methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.

Uniqueness

4-(3-Methyl-3-pyrrolidinyl)morpholine is unique due to the presence of both the morpholine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these rings allows for greater versatility in chemical reactions and potential interactions with biological targets.

Properties

IUPAC Name

4-(3-methylpyrrolidin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2-3-10-8-9)11-4-6-12-7-5-11/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJRODJLMWJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699155-88-8
Record name 4-(3-methylpyrrolidin-3-yl)morpholine
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